Diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate
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Overview
Description
Diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate is an organic compound with the molecular formula C16H18F2O4 It is a derivative of malonic acid and contains a difluorophenyl group, making it a fluorinated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate involves several steps:
Starting Materials: The synthesis begins with 1,3-difluorobenzene and 1,2,3-trichloropropane.
Formation of Intermediate: 1,2,3-trichloropropane is added dropwise to 1,3-difluorobenzene in the presence of aluminum trichloride. The mixture is then extracted, washed, and dried to obtain 1,3-dichloro-2-(2,4-difluorophenyl)propane.
Refluxing: The intermediate is refluxed with potassium hydroxide in an alcohol solution. The alcohol is then removed, and the mixture is neutralized with hydrochloric acid.
Final Reaction: The resulting product is dissolved in dimethyl sulfoxide (DMSO) and reacted with diethyl malonate and hydroxide to yield the target compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
Diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate involves its interaction with molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-(2,4-difluorophenyl)allylmalonate: A closely related compound with similar structural features.
Diethyl 2-(2,4-difluorophenyl)propylmalonate: Another derivative with a different alkyl chain length.
Uniqueness
Diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate is unique due to its specific combination of a difluorophenyl group and a prop-1-enyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C16H18F2O4 |
---|---|
Molecular Weight |
312.31 g/mol |
IUPAC Name |
diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C16H18F2O4/c1-4-9-16(14(19)21-5-2,15(20)22-6-3)12-8-7-11(17)10-13(12)18/h4,7-10H,5-6H2,1-3H3 |
InChI Key |
FPCYKTIWPYEABZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=CC)(C1=C(C=C(C=C1)F)F)C(=O)OCC |
Origin of Product |
United States |
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